molecular formula C19H26O4 B106545 Coenzyme Q2 CAS No. 606-06-4

Coenzyme Q2

Cat. No.: B106545
CAS No.: 606-06-4
M. Wt: 318.4 g/mol
InChI Key: SQQWBSBBCSFQGC-JLHYYAGUSA-N
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Description

Coenzyme Q2, also known as this compound, is a member of the ubiquinone family, which are redox-active prenols localized in cellular membranes of bacteria and eukaryotes. Ubiquinones play a crucial role in cellular respiration and energy production by acting as electron carriers in the mitochondrial electron transport chain. They also function as antioxidants, protecting cells from oxidative damage.

Scientific Research Applications

Coenzyme Q2 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study redox reactions and electron transport mechanisms.

    Biology: this compound is studied for its role in cellular respiration and its antioxidant properties.

    Medicine: Research focuses on its potential therapeutic effects in treating conditions related to mitochondrial dysfunction and oxidative stress.

    Industry: It is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties.

Mechanism of Action

Target of Action

Coenzyme Q2, also known as Ubiquinone-2 or Ubiquinone Q2, primarily targets the mitochondrial respiratory chain . It serves as an electron carrier in aerobic respiration . The enzyme para-hydroxybenzoate—polyprenyltransferase, encoded by the COQ2 gene, is involved in the biosynthesis of this compound .

Mode of Action

This compound acts as a redox carrier in the mitochondrial respiratory chain . It is involved in the transfer of electrons and protons in respiratory chains that sustain bioenergetics . It also contributes to suppressing ferroptosis, a type of iron-dependent programmed cell death characterized by lipid peroxidation .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a crucial role in the respiratory chain of eukaryotes and many prokaryotes . It also acts as a cofactor in uridine biosynthesis, fatty acid oxidation, and for mitochondrial uncoupling proteins . The biosynthesis of this compound requires the aromatic precursor 4-hydroxybenzoic acid and the prenyl side chain that defines the CoQ species .

Pharmacokinetics

It is known that this compound is present in all cell membranes, limiting the toxic effect of free radicals . It is also a component of LDL . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound results in the production of ATP through aerobic respiration . It also has antioxidative effects and benefits in supplementation to patients with various diseases . Its deficiency is linked to several diseases .

Action Environment

The action of this compound is influenced by environmental factors and energy requirements . It reacts within mitochondria to promote ATP synthesis and also integrates a plethora of metabolic pathways and regulates mitochondrial oxidative stress

Future Directions

There are emerging interests in the use of Ubiquinone-2 as anticancer agents based on preclinical evidence of their antiproliferative, proapoptotic, anti-invasive, and radiosensitizing properties . Potential future directions in the development of Ubiquinone-2 as anticancer agents include combinations with chemotherapeutic or other molecular-targeted agents, combinations with radiotherapy, maintenance therapy in minimal disease status, and as chemopreventive therapy .

Biochemical Analysis

Biochemical Properties

Ubiquinone-2 interacts with various enzymes, proteins, and other biomolecules in its role as an electron carrier. It is involved in the CoQ pathways of Saccharomyces cerevisiae and Escherichia coli, where it forms part of multiprotein complexes that catalyze consecutive reactions . The enzymes involved in Coenzyme Q2 synthesis form a complex in S. cerevisiae .

Cellular Effects

Ubiquinone-2 has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism . It acts as a pro-oxidant in its ubisemiquinone state, yet it is also believed to be a membrane antioxidant .

Molecular Mechanism

Ubiquinone-2 exerts its effects at the molecular level through several mechanisms. It undergoes reversible redox cycling between three states: fully oxidized (UQ), partially reduced (ubisemiquinone, UQ.–), and fully reduced (UQH2). This ability allows it to function as an electron carrier in the mitochondrial respiratory chain .

Metabolic Pathways

Ubiquinone-2 is involved in several metabolic pathways. It requires the aromatic precursor 4-hydroxybenzoic acid and the prenyl side chain that defines the CoQ species for its biosynthesis . It serves as an electron carrier in aerobic respiration .

Transport and Distribution

Ubiquinone-2 is transported and distributed within cells and tissues. It is a mobile component of the mitochondrial electron transport chain

Subcellular Localization

Ubiquinone-2 is primarily localized in the mitochondria, where it plays a central role in energy generation and the production of reactive oxygen species

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ubiquinone-2 involves several steps, starting from the appropriate aromatic precursors. One common method involves the alkylation of a quinone derivative with an isoprenoid chain. The reaction conditions typically require a strong base and an appropriate solvent to facilitate the alkylation process.

Industrial Production Methods: Industrial production of ubiquinone-2 often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to overproduce ubiquinone-2. The fermentation process is optimized for maximum yield, followed by extraction and purification using chromatographic techniques.

Types of Reactions:

    Oxidation: Coenzyme Q2 can undergo oxidation to form its corresponding quinone derivative.

    Reduction: It can be reduced to its hydroquinone form, ubiquinol-2, which is an active form in biological systems.

    Substitution: Various substitution reactions can occur on the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: The major product is the oxidized form of ubiquinone-2.

    Reduction: The major product is ubiquinol-2.

    Substitution: Depending on the substituent introduced, various substituted derivatives of ubiquinone-2 can be formed.

Comparison with Similar Compounds

    Ubiquinone-10 (Coenzyme Q10): A longer-chain ubiquinone with similar redox properties but a different isoprenoid chain length.

    Ubiquinone-1: A shorter-chain ubiquinone with similar functions but different physical properties.

Uniqueness: Coenzyme Q2 is unique due to its specific isoprenoid chain length, which affects its solubility and localization within cellular membranes. Its shorter chain length compared to ubiquinone-10 makes it more soluble in aqueous environments, which can influence its biological activity and applications.

Properties

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O4/c1-12(2)8-7-9-13(3)10-11-15-14(4)16(20)18(22-5)19(23-6)17(15)21/h8,10H,7,9,11H2,1-6H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQWBSBBCSFQGC-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019698
Record name Ubiquinone Q2
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Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ubiquinone-2
Source Human Metabolome Database (HMDB)
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CAS No.

606-06-4, 7704-04-3, 1339-63-5
Record name Coenzyme Q2
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Record name Ubiquinone Q2
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Record name Ubiquinone Q2
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Record name Ubiquinone Q2
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Record name Ubiquinone Q2
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Record name Ubiquinones
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Record name UBIQUINONE Q2
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Record name Ubiquinone-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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